molecular formula C6H2Br2Cl2 B1591027 3,5-Dibromo-1,2-dichlorobenzene CAS No. 81067-42-7

3,5-Dibromo-1,2-dichlorobenzene

Cat. No. B1591027
CAS RN: 81067-42-7
M. Wt: 304.79 g/mol
InChI Key: SRGMUFKQUPKYQW-UHFFFAOYSA-N
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Description

3,5-Dibromo-1,2-dichlorobenzene (3,5-DBDCB) is an aromatic compound belonging to the halogenated benzene family. It is a colorless, odorless, and crystalline solid that is primarily used as a reagent in organic synthesis. Due to its unique properties, 3,5-DBDCB has found application in a variety of scientific research fields, ranging from organic synthesis to medicinal chemistry.

Scientific Research Applications

Catalytic Oxidation Processes

The catalytic oxidation of chlorinated benzenes, including compounds similar to 3,5-Dibromo-1,2-dichlorobenzene, has been extensively studied to understand their behavior as pollutants and their potential for removal from the environment. Research by Krishnamoorthy, Rivas, and Amiridis (2000) investigated the catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides supported on TiO2 and Al2O3, highlighting the significant role of metal oxide–support interactions in this process (Krishnamoorthy, Rivas, & Amiridis, 2000).

Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules using halogenated benzenes as intermediates showcases the chemical versatility of these compounds. A study by Rot et al. (2000) on the synthesis of polystannylated and polychloromercurio benzene derivatives from tribromo- and tetrabromobenzene demonstrates advanced techniques in organometallic chemistry, paving the way for novel compounds with potential applications in materials science and catalysis (Rot et al., 2000).

Environmental Impact and Degradation Pathways

The environmental impact and degradation pathways of chlorobenzenes, including those structurally related to 3,5-Dibromo-1,2-dichlorobenzene, have been a focal point of research due to their persistence and toxicity. The work by Adrian et al. (2000) on the reductive dechlorination of chlorobenzenes by strain CBDB1 underlines the potential of bioremediation as an effective method for the detoxification of contaminated sites (Adrian, Szewzyk, Wecke, & Görisch, 2000).

properties

IUPAC Name

1,5-dibromo-2,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGMUFKQUPKYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554677
Record name 1,5-Dibromo-2,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1,2-dichlorobenzene

CAS RN

81067-42-7
Record name 1,5-Dibromo-2,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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